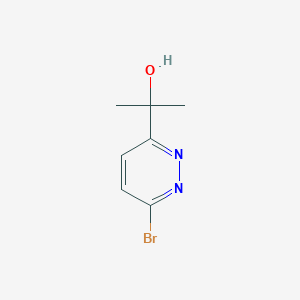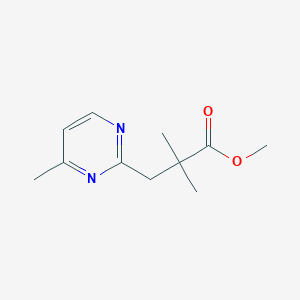
2-Pyrimidinepropanoic acid, alpha,alpha,4-trimethyl-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyrimidinepropanoic acid, alpha,alpha,4-trimethyl-, methyl ester is a chemical compound with a complex structure that includes a pyrimidine ring and a propanoic acid ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrimidinepropanoic acid, alpha,alpha,4-trimethyl-, methyl ester can be achieved through several methods. One common approach involves the reaction of pyrimidine derivatives with appropriate esterifying agents under controlled conditions. For example, the esterification of 2-pyrimidinepropanoic acid with methanol in the presence of a catalyst such as sulfuric acid can yield the desired methyl ester .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
2-Pyrimidinepropanoic acid, alpha,alpha,4-trimethyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrimidine derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-Pyrimidinepropanoic acid, alpha,alpha,4-trimethyl-, methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of various chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 2-Pyrimidinepropanoic acid, alpha,alpha,4-trimethyl-, methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The pyrimidine ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
2-Pyrimidinepropanoic acid, alpha,alpha,4-trimethyl-: The parent acid form of the compound.
2-Pyrimidinepropanoic acid, alpha,alpha,4-trimethyl-, ethyl ester: An ester derivative with an ethyl group instead of a methyl group.
2-Pyrimidinepropanoic acid, alpha,alpha,4-trimethyl-, propyl ester: Another ester derivative with a propyl group.
Uniqueness
2-Pyrimidinepropanoic acid, alpha,alpha,4-trimethyl-, methyl ester is unique due to its specific ester group, which influences its solubility, reactivity, and biological activity. The methyl ester group provides a balance between hydrophilicity and lipophilicity, making it suitable for various applications in research and industry.
特性
分子式 |
C11H16N2O2 |
|---|---|
分子量 |
208.26 g/mol |
IUPAC名 |
methyl 2,2-dimethyl-3-(4-methylpyrimidin-2-yl)propanoate |
InChI |
InChI=1S/C11H16N2O2/c1-8-5-6-12-9(13-8)7-11(2,3)10(14)15-4/h5-6H,7H2,1-4H3 |
InChIキー |
TYAJLQQWMCENTD-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=NC=C1)CC(C)(C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloroisoxazolo[5,4-b]pyridin-3-amine](/img/structure/B12329721.png)
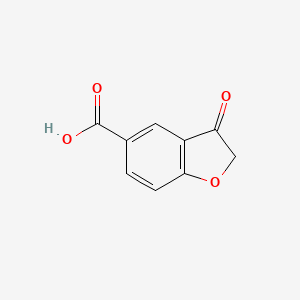
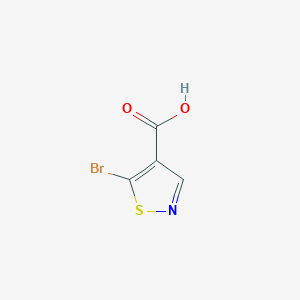
![2-(2-Oxa-8-azaspiro[4.5]decan-4-YL)isoindoline-1,3-dione hcl](/img/structure/B12329759.png)
![tert-Butyl 7'-bromo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B12329763.png)
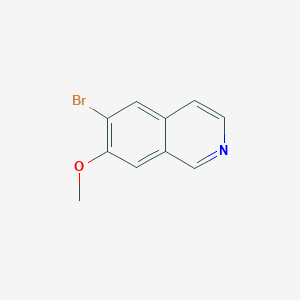

![1,6-Diazabicyclo[3.2.1]octane-2-carboxylic acid, 7-oxo-6-(phenylmethoxy)-, methyl ester, (1R,2S,5R)-](/img/structure/B12329777.png)
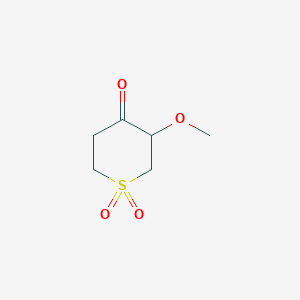

![4-Amino-2-oxabicyclo[2.1.1]hexane-1-carbonitrile](/img/structure/B12329786.png)

